Andarine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Potential for Muscle Growth: SARM research suggests that Andarine may promote muscle growth by selectively binding to androgen receptors in skeletal muscle tissue. This could potentially mimic the effects of testosterone on muscle growth without affecting other tissues like the prostate gland []. However, more research is needed to confirm this effect and understand the long-term safety profile.

- Bone Health: Some studies have investigated the potential benefits of Andarine for bone health. In vitro studies suggest Andarine may stimulate osteoblast activity, which are cells responsible for bone formation []. However, further research is needed to determine if this translates to improved bone health in humans.

Important Considerations:

- Limited Human Research: As mentioned earlier, most research on Andarine has been conducted in vitro or in animals. There is a significant lack of well-designed clinical trials to assess its safety and efficacy in humans.

- Potential Side Effects: Although Andarine is sometimes touted as having fewer side effects than traditional steroids, the full range of potential side effects in humans is unknown.

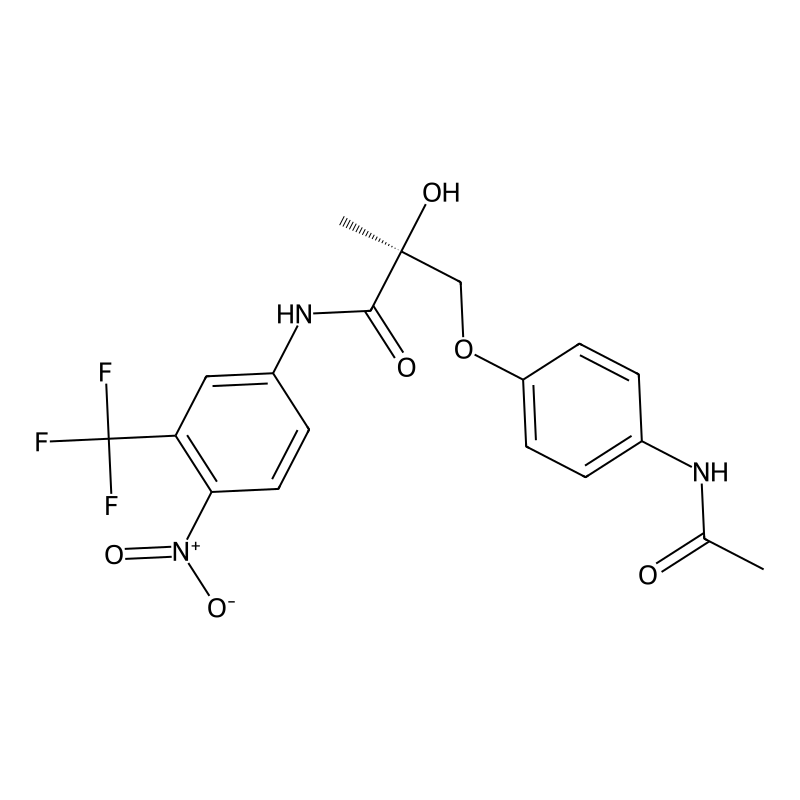

Andarine, chemically known as N-[4-Nitro-3-(trifluoromethyl)phenyl]-(2R)-3-bromo-2-hydroxy-2-methylpropanamide, is a selective androgen receptor modulator (SARM) developed primarily for treating muscle wasting diseases and conditions like benign prostatic hyperplasia. It exhibits anabolic properties similar to anabolic-androgenic steroids but with a reduced side effect profile. Andarine is characterized by its ability to selectively bind to androgen receptors, promoting muscle growth while minimizing androgenic effects on other tissues, such as the prostate .

- Andarine acts as a selective agonist of the androgen receptor (AR), meaning it binds and activates ARs in specific tissues like muscle and bone but may have less effect on other tissues like the prostate [, ].

- This theoretically allows for muscle and bone growth stimulation with potentially fewer side effects compared to traditional anabolic steroids [].

- However, the exact mechanism wymaga (Polish for "requires") further investigation [].

- As a discontinued investigational drug, Andarine is not approved for human use by regulatory bodies like the FDA [].

- Studies on its safety profile in humans are lacking [].

- Potential side effects and long-term health risks are unknown.

- Animal studies suggest Andarine may decrease prostate weight, but more research is needed to confirm these findings in humans [].

Andarine's chemical structure allows it to undergo various reactions typical of organic compounds. Notably, it can react through nucleophilic substitutions and coupling reactions. The synthesis process involves the reaction of N-[4-Nitro-3-(trifluoromethyl)phenyl]-(2R)-3-bromo-2-hydroxy-2-methylpropanamide with 4-acetamidophenol in the presence of a phase transfer catalyst, yielding the desired product through a series of steps including filtration and chromatography .

Andarine functions as a partial agonist of the androgen receptor, demonstrating high binding affinity (Ki of 4 nM). It has been shown to stimulate muscle growth effectively while also influencing prostate weight and seminal vesicle growth in animal models. In studies involving intact male rats, Andarine reduced prostate weight significantly while increasing levator ani muscle weight, indicating its selective action on muscle tissues over prostate tissues . Its effects are dose-dependent, with effective doses reported at 0.5 mg/day for significant physiological responses .

The synthesis of Andarine can be summarized in the following steps:

- Starting Materials: N-[4-Nitro-3-(trifluoromethyl)phenyl]-(2R)-3-bromo-2-hydroxy-2-methylpropanamide and 4-acetamidophenol.

- Reagents: Potassium carbonate as a base and benzyltributylammonium chloride as a phase transfer catalyst.

- Procedure: The reactants are heated under reflux in methyl ethyl ketone for an extended period (overnight), followed by purification through flash column chromatography.

- Yield: The process yields approximately 86% of pure Andarine as a light yellow powder .

Andarine was initially developed for therapeutic applications in treating conditions such as:

- Muscle wasting diseases

- Osteoporosis

- Cachexia (wasting syndrome)

- Benign prostatic hyperplasia

Despite its potential, clinical development has been halted due to safety concerns, particularly regarding visual disturbances noted during trials . Additionally, it is often misused in athletic contexts for performance enhancement, leading to its prohibition by organizations like the World Anti-Doping Agency .

Research indicates that Andarine interacts significantly with lipid biomembranes, potentially altering their physical and chemical properties. This interaction may affect various physiological processes mediated by androgen receptors. Studies utilizing differential scanning calorimetry and other techniques have shown that Andarine can incorporate into lipid bilayers, suggesting broader implications for its biological activity beyond simple receptor binding .

Moreover, the compound has been linked to side effects such as altered vision and testosterone suppression when used chronically or at high doses .

Andarine belongs to a class of compounds known as selective androgen receptor modulators. Other notable SARMs include:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Ostarine | C19H14F3N3O3 | Developed for muscle wasting; more advanced than Andarine. |

| Ligandrol | C19H18F3N3O6 | Known for higher anabolic activity; potential liver toxicity concerns. |

| Cardarine | C21H20F3N3O5S | Primarily affects metabolism rather than direct muscle growth. |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Yin, Donghua; Gao, Wenqing; Kearbey, Jeffrey D.; Xu, Huiping; Chung, Kiwon; He, Yali; Marhefka, Craig A.; Veverka, Karen A.; Miller, Duane D.; Dalton, James T. (2002-12-13). "Pharmacodynamics of Selective Androgen Receptor Modulators". Journal of Pharmacology and Experimental Therapeutics. American Society for Pharmacology & Experimental Therapeutics (ASPET). 304 (3): 1334–1340. doi:10.1124/jpet.102.040840. ISSN 0022-3565. PMID 12604714. S2CID 14724811.

Chen J, Kim J, Dalton JT (June 2005). "Discovery and therapeutic promise of selective androgen receptor modulators". Molecular Interventions. 5 (3): 173–88. doi:10.1124/mi.5.3.7. PMC 2072877. PMID 15994457.

GGao W, Kearbey JD, Nair VA, Chung K, Parlow AF, Miller DD, Dalton JT (December 2004). "Comparison of the pharmacological effects of a novel selective androgen receptor modulator, the 5alpha-reductase inhibitor finasteride, and the antiandrogen hydroxyflutamide in intact rats: new approach for benign prostate hyperplasia". Endocrinology. 145 (12): 5420–8. doi:10.1210/en.2004-0627. PMC 2098692. PMID 15308613.

Gao W, Kim J, Dalton JT (August 2006). "Pharmacokinetics and pharmacodynamics of nonsteroidal androgen receptor ligands". Pharmaceutical Research. 23 (8): 1641–58. doi:10.1007/s11095-006-9024-3. PMC 2072875. PMID 16841196.